

3-Chloro-5-ethoxybenzaldehyde CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Chloro-5-ethoxybenzaldehyde

Cat. No.: B8086495

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Technical Profile: 3-Chloro-5-ethoxybenzaldehyde

A Strategic Intermediate for Medicinal Chemistry and Materials Science[1]

Executive Summary

3-Chloro-5-ethoxybenzaldehyde (CAS 2748578-88-1) is a meta-substituted benzaldehyde derivative serving as a critical scaffold in the synthesis of bioactive heterocycles and optoelectronic materials.[1][2] Characterized by its dual functionality—an electrophilic formyl group and a lipophilic ethoxy substituent—it offers a versatile platform for diversifying molecular libraries. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application logic in drug discovery.

Physicochemical Identification

The compound is defined by a 1,3,5-substitution pattern on the benzene ring, providing unique steric and electronic properties compared to its para-substituted isomers.

Table 1: Core Chemical Identity

Property	Data
Chemical Name	3-Chloro-5-ethoxybenzaldehyde
CAS Number	2748578-88-1
Molecular Formula	C ₉ H ₉ ClO ₂
Molecular Weight	184.62 g/mol
Exact Mass	184.0291
SMILES	<chem>CCOC1=CC(Cl)=CC(C=O)=C1</chem>
InChI Key	UDNADGXSSYYNKT-UHFFFAOYSA-N
Appearance	Pale yellow to off-white solid (typically)
Solubility	Soluble in DCM, DMSO, Methanol; Sparingly soluble in water

Synthetic Architecture

Since **3-Chloro-5-ethoxybenzaldehyde** is often a custom-synthesis target rather than a bulk commodity, researchers frequently synthesize it de novo. The most robust route utilizes the Williamson Ether Synthesis, alkylating the commercially available precursor 3-chloro-5-hydroxybenzaldehyde.

Retrosynthetic Logic

The synthesis relies on the nucleophilic substitution of an alkyl halide by a phenoxide ion. The choice of base and solvent is critical to prevent side reactions (such as Cannizzaro disproportionation of the aldehyde).

Experimental Protocol: O-Alkylation

Objective: Synthesis of **3-Chloro-5-ethoxybenzaldehyde** from 3-chloro-5-hydroxybenzaldehyde.

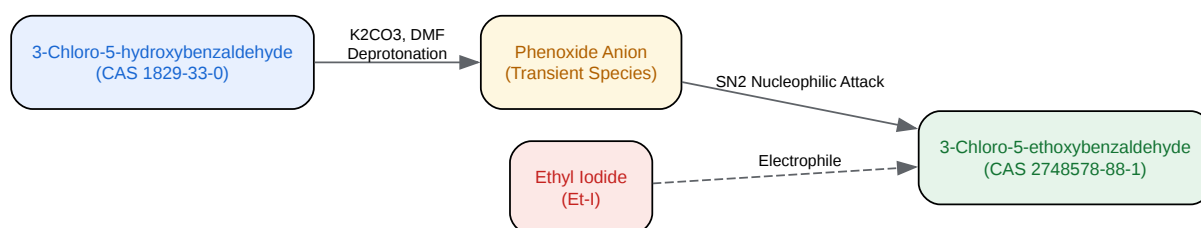
Reagents:

- Substrate: 3-Chloro-5-hydroxybenzaldehyde (CAS 1829-33-0) [1].[1][3]
- Alkylating Agent: Iodoethane (Ethyl Iodide) or Bromoethane.
- Base: Potassium Carbonate (K_2CO_3), anhydrous.
- Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:

- Activation: Charge a round-bottom flask with 3-chloro-5-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (0.5 M concentration). Add K_2CO_3 (1.5 equiv) in a single portion.
 - Mechanism:[4] The base deprotonates the phenol ($pK_a \sim 8-9$), generating the more nucleophilic phenoxide anion.
- Alkylation: Cool the mixture to $0^\circ C$ to minimize exotherms, then add Iodoethane (1.2 equiv) dropwise.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material phenol will disappear.
- Workup: Quench with water and extract into Ethyl Acetate. Wash the organic layer with brine to remove DMF. Dry over Na_2SO_4 and concentrate in vacuo.
- Purification: If necessary, purify via silica gel flash chromatography.

Pathway Visualization



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Figure 1: Williamson ether synthesis pathway converting the phenolic precursor to the target ethoxy-aldehyde.

Reactivity & Applications in Drug Design

The molecule's value lies in its orthogonal reactivity. The aldehyde handles "head" group modifications, while the chloro-ethoxy motif acts as a stable "tail" that modulates lipophilicity (LogP) and metabolic stability.

The Aldehyde Vector (Schiff Base Formation)

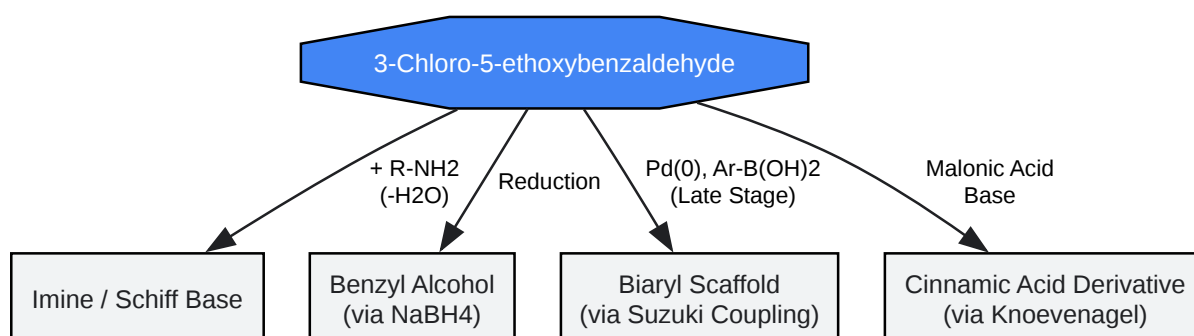
The formyl group is the primary handle for scaffold elaboration.

- Reductive Amination: Reaction with primary amines followed by $\text{NaBH}(\text{OAc})_3$ reduction yields secondary amines, a common motif in GPCR ligands.
- Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonates) yields cinnamic acid derivatives or coumarins.

The Aryl Chloride Vector (Cross-Coupling)

While less reactive than bromides or iodides, the meta-chloride allows for late-stage diversification via Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings, particularly when using electron-rich ligands like SPhos or XPhos.

Functional Workflow Diagram



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Figure 2: Divergent synthesis map showing key transformations accessible from the core aldehyde scaffold.

Analytical Characterization

To validate the integrity of the synthesized or purchased compound, the following spectral signatures should be confirmed.

Table 2: Expected Spectral Data

Technique	Expected Signals (approximate)
¹ H NMR (CDCl ₃)	CHO: Singlet at ~9.9 ppm (1H) Aromatic: Three singlets/multiplets at ~7.1–7.5 ppm (3H, meta-coupling) Ethoxy: Quartet at ~4.1 ppm (2H, -OCH ₂ -), Triplet at ~1.4 ppm (3H, -CH ₃)
IR Spectroscopy	C=O Stretch: Strong band at ~1690–1700 cm ⁻¹ C-O Stretch: Bands at ~1250 cm ⁻¹ (Ether) C-Cl: Weak bands in fingerprint region
Mass Spectrometry	[M+H] ⁺ : 185.6 (Cl isotope pattern 3:1 ratio at 185/187)

Handling & Safety (GHS)

While specific toxicological data for this exact derivative may be limited, it should be handled with the standard precautions for benzaldehyde derivatives and alkyl aryl ethers.

- Signal Word: Warning
- Hazard Statements:
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]

- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent auto-oxidation of the aldehyde to the corresponding benzoic acid.

References

- PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde (CAS 1829-33-0).[1][3] National Library of Medicine. Retrieved March 6, 2026, from [[Link](#)]
- Organic Syntheses. (2004). Oxidative Amination of Aldehydes. Org. Synth. 2004, 81, 195. Retrieved March 6, 2026, from [[Link](#)]

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Sources

- [1. 1829-33-0|3-Chloro-5-hydroxybenzaldehyde|BLD Pharm \[bldpharm.com\]](#)
- [2. 2749753-28-2|3-Chloro-5-ethoxybenzoyl chloride|BLD Pharm \[bldpharm.com\]](#)
- [3. 3-Chloro-5-hydroxybenzaldehyde | C7H5ClO2 | CID 21904648 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. Chemistry Questions on Organic Reactions Show your familiarity with the .. \[askfilo.com\]](#)
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